molecular formula C19H13ClN4O2S B11605339 (7Z)-7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11605339
M. Wt: 396.9 g/mol
InChI Key: STVFVPVXEWZHIR-NXVVXOECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-[(7Z)-6-oxo-3-phenyl-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]-2,3-dihydro-1H-indol-2-one is a complex heterocyclic compound. This compound is notable for its unique structure, which combines several pharmacologically active moieties, making it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-[(7Z)-6-oxo-3-phenyl-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]-2,3-dihydro-1H-indol-2-one involves multiple steps. Typically, the synthesis starts with the preparation of the indole derivative, followed by the formation of the thiazolo[3,2-a][1,3,5]triazine ring system. The reaction conditions often involve the use of catalysts such as palladium acetate (Pd(OAc)2) and bases like potassium carbonate (K2CO3) in solvents such as N-methyl-2-pyrrolidone (NMP) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-[(7Z)-6-oxo-3-phenyl-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

5-Chloro-3-[(7Z)-6-oxo-3-phenyl-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies to understand its interaction with biological targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-[(7Z)-6-oxo-3-phenyl-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various receptors or enzymes, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-[(7Z)-6-oxo-3-phenyl-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]-2,3-dihydro-1H-indol-2-one is unique due to its combination of multiple pharmacologically active moieties, which can interact with a wide range of biological targets. This makes it a versatile compound in drug design and development.

Properties

Molecular Formula

C19H13ClN4O2S

Molecular Weight

396.9 g/mol

IUPAC Name

(7Z)-7-(5-chloro-2-oxo-1H-indol-3-ylidene)-3-phenyl-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C19H13ClN4O2S/c20-11-6-7-14-13(8-11)15(17(25)22-14)16-18(26)24-10-23(9-21-19(24)27-16)12-4-2-1-3-5-12/h1-8H,9-10H2,(H,22,25)/b16-15-

InChI Key

STVFVPVXEWZHIR-NXVVXOECSA-N

Isomeric SMILES

C1N=C2N(CN1C3=CC=CC=C3)C(=O)/C(=C/4\C5=C(C=CC(=C5)Cl)NC4=O)/S2

Canonical SMILES

C1N=C2N(CN1C3=CC=CC=C3)C(=O)C(=C4C5=C(C=CC(=C5)Cl)NC4=O)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.